
N-CYCLOOCTYL-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a cyclooctyl group attached to a benzodioxole ring with a carboxamide functional group. Benzodioxole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxole derivative with an appropriate amine, such as cyclooctylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide.
Industrial Production Methods
Industrial production of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antioxidant Activity: Benzodioxole derivatives, including N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide, have demonstrated antioxidant properties, making them useful in preventing oxidative stress-related diseases.
Antidiabetic Agents: Research has explored the use of benzodioxole derivatives as antidiabetic agents, with some compounds showing efficacy in reducing blood glucose levels in diabetic models.
Mechanism of Action
The mechanism of action of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Antioxidant Activity: The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Antidiabetic Activity: The compound may inhibit enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels.
Comparison with Similar Compounds
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives to highlight its uniqueness:
Similar Compounds: Other benzodioxole derivatives include 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Uniqueness: N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is unique due to its cyclooctyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzodioxole derivatives.
Properties
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
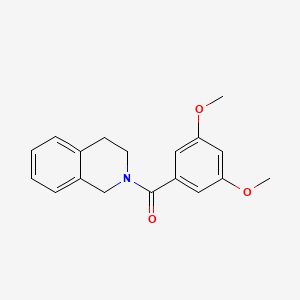
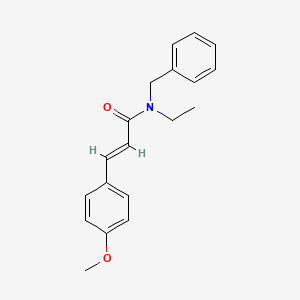
![1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5741149.png)
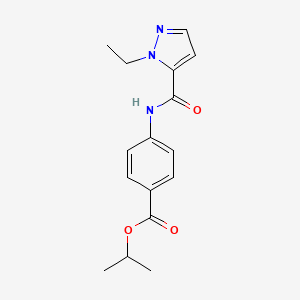
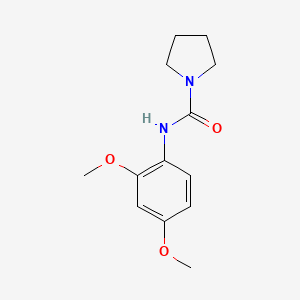
![2-(2,5-dimethylpyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
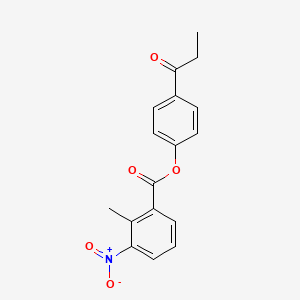

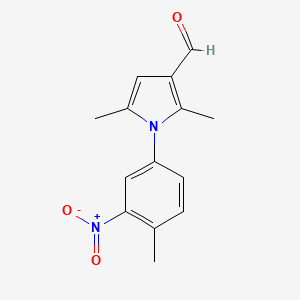
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
